8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound characterized by the presence of both bromine and iodine atoms within its structure. It belongs to the triazolopyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound is known for serving as a building block in the synthesis of various biologically active compounds, including potential drug candidates.
This compound can be classified under heterocyclic compounds due to its ring structure that includes nitrogen atoms. It has a unique molecular formula of and a molecular weight of 323.92 g/mol. The presence of halogens (bromine and iodine) significantly influences its chemical reactivity and biological activity, making it a valuable compound in scientific research .
The synthesis of 8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine typically involves several key steps:
This method can be performed under controlled conditions to optimize yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability .
The molecular structure of 8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine features a triazole ring fused with a pyridine ring. The specific positions of the bromine and iodine atoms are crucial for its chemical properties:
The presence of halogens not only affects the physical properties but also enhances intermolecular interactions which may influence biological activity .
8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine is versatile in terms of chemical reactivity:
These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives for further study.
The mechanism of action for 8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and iodine enhances its binding affinity and selectivity towards these targets. This interaction can modulate enzyme activity or receptor signaling pathways, making it relevant in various biological contexts .
Relevant analyses include evaluating its reactivity under different conditions to determine safe handling practices and potential applications in synthesis .
8-Bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine has several significant applications in scientific research:
The synthesis of 8-bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine (C₆H₃BrIN₃, MW 323.92 g/mol) primarily relies on cyclocondensation reactions using specifically functionalized pyridine starting materials [3] [6]. This approach leverages the inherent reactivity of halogenated pyridine derivatives to construct the fused triazolopyridine core. A common pathway involves the reaction of 2-hydrazinylpyridines bearing pre-installed halogen substituents with electrophilic synthons.
Notably, 6-methyl-[1,2,4]triazolo[1,5-a]pyridine serves as a crucial precursor, where the methyl group at position 6 activates the ring for subsequent electrophilic halogenation. The bromination at position 8 proceeds efficiently using brominating agents like N-bromosuccinimide (NBS) under mild conditions, yielding 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine (CAS 957062-94-1) [4]. This intermediate, characterized by its solid form, ≥98% purity, and SMILES string Cc1cc(Br)cn2ncnc12
, provides the essential brominated framework for further functionalization [1].
Table 1: Key Halogenated Precursors for Triazolopyridine Synthesis
Precursor Compound | CAS Number | Molecular Formula | Key Functionalization Role |
---|---|---|---|
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine | Not available | C₇H₇N₃ | Core scaffold for electrophilic bromination |
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine | 957062-94-1 | C₇H₆BrN₃ | Direct precursor for iodination at C6 |
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine | 868362-18-9 | C₆H₄BrN₃ | Substrate for directed ortho-metalation/iodination |
Microwave irradiation has emerged as a powerful tool for enhancing the efficiency and selectivity of triazolopyridine halogenation, particularly for introducing iodine at the C6 position. Catalyst-free protocols under microwave conditions minimize byproduct formation and significantly reduce reaction times compared to conventional heating. These methods exploit the polarizability of the triazolopyridine ring under microwave dielectric heating, facilitating direct electrophilic iodination [8].
A pivotal method involves treating 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine with iodinating agents like N-iodosuccinimide (NIS) in solvents such as hexafluoroisopropanol (HFIP). HFIP promotes regioselectivity through hydrogen-bonding interactions that activate NIS and stabilize the transition state. Microwave irradiation at 100-120°C for 10-30 minutes achieves near-quantitative conversion to the dihalogenated product, bypassing the need for Lewis acid catalysts that could promote undesired ring rearrangement or decomposition [8]. This approach is particularly valuable for maintaining the integrity of the thermally sensitive triazole ring while achieving precise C–I bond formation.
Transitioning from batch to continuous flow reactors addresses key challenges in scaling up 8-bromo-6-iodo-[1,2,4]triazolo[1,5-a]pyridine synthesis, particularly heat transfer and mixing efficiency during exothermic halogenation steps. Flow chemistry enables precise control over residence time, temperature, and stoichiometry, crucial for maintaining the integrity of the triazolopyridine core during high-throughput production [2] [3].
A representative flow process involves two integrated modules:
This system achieves >85% yield per pass and a production rate exceeding 1 kg/day in laboratory-scale setups, with significant potential for further scale-up. Suppliers like CymitQuimica utilize analogous continuous processes to offer kilogram quantities (priced at ~€487/gram) with delivery times of ~13 days [2].
Achieving regiospecific mono-bromination and mono-iodination on the triazolopyridine scaffold demands careful optimization due to the competing reactivity of the electron-deficient pyridine ring and the electron-rich triazole moiety. Key strategies include:
Table 2: Optimized Iodination Methods for 8-Bromo-triazolopyridine Derivatives
Method | Conditions | Regioselectivity (C6:I) | Yield (%) | Key Advantage |
---|---|---|---|---|
NIS/HFIP/Microwave | NIS (1.1 eq), HFIP, 120°C, 15 min MW | >99:1 | 95 | Rapid, catalyst-free |
I₂/H₂O₂/H₂SO₄ | I₂ (1 eq), 30% H₂O₂ (2 eq), MeOH/H₂SO₄, 25°C, 2h | 90:10 | 80 | Cost-effective iodine source |
AgTf-Catalyzed NIS | NIS (1.05 eq), AgOTf (5 mol%), CH₂Cl₂, 0°C, 30 min | 95:5 | 92 | Mild conditions for acid-sensitive substrates |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: